molecular formula C9H8N2S B12700873 3-(1H-imidazol-5-yl)benzenethiol CAS No. 1048983-24-9

3-(1H-imidazol-5-yl)benzenethiol

Cat. No.: B12700873
CAS No.: 1048983-24-9
M. Wt: 176.24 g/mol
InChI Key: GZDISEVTMUIDGB-UHFFFAOYSA-N
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Description

3-(1H-imidazol-5-yl)benzenethiol is a compound that features an imidazole ring attached to a benzene ring with a thiol group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules . The thiol group (-SH) attached to the benzene ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-5-yl)benzenethiol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of catalysts such as erbium triflate to facilitate the synthesis of highly substituted imidazole derivatives . The process is designed to be scalable and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-5-yl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted imidazole derivatives from substitution reactions .

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)benzenethiol involves its interaction with molecular targets through the imidazole ring and thiol group. The imidazole ring can coordinate with metal ions, while the thiol group can form disulfide bonds with other thiol-containing molecules . These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

3-(1H-imidazol-5-yl)benzenethiol is unique due to the presence of both the imidazole ring and the thiol group, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

1048983-24-9

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)benzenethiol

InChI

InChI=1S/C9H8N2S/c12-8-3-1-2-7(4-8)9-5-10-6-11-9/h1-6,12H,(H,10,11)

InChI Key

GZDISEVTMUIDGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S)C2=CN=CN2

Origin of Product

United States

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